molecular formula C8H6BrFO B1381205 3-(Bromomethyl)-2-fluorobenzaldehyde CAS No. 1379307-88-6

3-(Bromomethyl)-2-fluorobenzaldehyde

Cat. No.: B1381205
CAS No.: 1379307-88-6
M. Wt: 217.03 g/mol
InChI Key: XBVUUDQIVRQSGQ-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-2-fluorobenzaldehyde is a halogenated aromatic aldehyde with the molecular formula C₈H₆BrFO and a molecular weight of 217.04 g/mol. Its structure features a bromomethyl (-CH₂Br) group at the meta position and a fluorine atom at the ortho position relative to the aldehyde functional group. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to its reactive bromomethyl and aldehyde moieties, which facilitate nucleophilic substitutions and condensation reactions.

Properties

IUPAC Name

3-(bromomethyl)-2-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO/c9-4-6-2-1-3-7(5-11)8(6)10/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBVUUDQIVRQSGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C=O)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromomethylation via N-Bromosuccinimide (NBS) and Aluminum Chloride Catalyst

One reported method involves the bromomethylation of fluorobenzaldehyde using N-bromosuccinimide (NBS) in the presence of aluminum trichloride as a catalyst in concentrated sulfuric acid medium. The process is conducted at 60°C with controlled addition of NBS, followed by extraction and purification steps.

Parameter Details
Starting material 2-fluorobenzaldehyde (70 g, 0.56 mol)
Catalyst Aluminum trichloride (6 g, 0.045 mol)
Brominating agent N-bromosuccinimide (105.5 g, 0.59 mol)
Solvent Concentrated sulfuric acid (223 mL)
Temperature 60°C
Reaction time 3–8 hours
Yield 80%
Purity 98%
Product form Brownish red oily liquid

This method achieves good yield and purity but requires careful handling of corrosive sulfuric acid and aluminum chloride catalyst.

Bromomethylation Using Bromine and Zinc Bromide Catalyst

Another approach uses zinc bromide as a catalyst with bromine in dichloroethane solvent. The reaction is performed at 50–90°C with controlled bromine addition, followed by solvent removal and purification.

Parameter Details
Starting material 2-fluorobenzaldehyde (62 g, 0.5 mol)
Catalyst Zinc bromide (67 g, 0.3 mol)
Brominating agent Bromine (80 g, 0.5 mol)
Solvent Dichloroethane
Temperature 50–90°C
Reaction time 2–8 hours
Yield 75%
Purity 99%

This method offers a slightly lower yield but higher purity and uses less corrosive conditions compared to the sulfuric acid method.

Bromomethylation via Bromic Acid Potassium in Sulfuric Acid Medium

A third method involves reacting 2-fluorobenzaldehyde with potassium bromic acid in 65% aqueous sulfuric acid at 90°C. The product is extracted with methyl tert-butyl ether and purified by vacuum distillation.

Parameter Details
Starting material 2-fluorobenzaldehyde (124.1 g, 1 mol)
Brominating agent Potassium bromic acid (167 g, 1 mol)
Solvent 65% aqueous sulfuric acid (500 mL)
Temperature 90°C
Reaction time 2–3 hours
Yield 88%
Purity 97%

This method achieves the highest yield among the three but requires strong acid and careful control of reaction temperature.

Bromination via Sodium Bromide and Sodium Hypochlorite (Ultrasound-Assisted)

A more environmentally benign and selective method for preparing 3-bromo-4-fluorobenzaldehyde (a positional isomer closely related to 3-(bromomethyl)-2-fluorobenzaldehyde) involves:

  • Dissolving 4-fluorobenzaldehyde in dichloromethane (solution A)
  • Dissolving sodium bromide in water with 35% hydrochloric acid (solution B)
  • Mixing solutions A and B under ultrasonic irradiation
  • Dropwise addition of 8% sodium hypochlorite aqueous solution over 1 hour
  • Ultrasonic treatment and phase separation
  • Purification by bulk melting crystallization at 31°C
Parameter Details
Starting material 4-fluorobenzaldehyde (1 mol)
Sodium bromide 1.0–1.03 mol
Hydrochloric acid 90–110 mL of 35% solution
Sodium hypochlorite 1.01–1.04 mol of 8–10% solution
Solvent Dichloromethane (140–180 mL)
Temperature 20–25°C
Ultrasonic treatment During and after addition
Yield 90.4–91.9%
Purity 99.2–99.4%

This method avoids the use of elemental bromine and harsh acids, providing a safer and environmentally friendly alternative with excellent yield and purity.

Oxidation of (3-Bromo-2-fluorophenyl)methanol to this compound

An alternative synthetic route involves the oxidation of the corresponding benzyl alcohol using manganese dioxide in dichloromethane at 45°C.

Parameter Details
Starting material (3-bromo-2-fluorophenyl)methanol (2.75 g, 13.4 mmol)
Oxidizing agent Manganese dioxide (9.32 g, 107.3 mmol)
Solvent Dichloromethane (50 mL)
Temperature 45°C
Reaction time Overnight
Yield 83%
Product form White solid

This method offers a straightforward oxidation with good yield and purity, suitable for laboratory scale synthesis.

Comparative Summary of Methods

Method Key Reagents Conditions Yield (%) Purity (%) Notes
NBS + AlCl3 in H2SO4 NBS, AlCl3, H2SO4 60°C, 3–8 h 80 98 Requires strong acid and catalyst
Bromine + ZnBr2 in DCE Bromine, ZnBr2, dichloroethane 50–90°C, 2–8 h 75 99 Less corrosive, high purity
Potassium bromic acid in H2SO4 KBrO3, H2SO4 90°C, 2–3 h 88 97 High yield, strong acid
NaBr + NaOCl + HCl + Ultrasound NaBr, NaOCl, HCl, ultrasound 20–25°C, 1 h + treatment 90.4–91.9 99.2–99.4 Environmentally friendly, safe
Oxidation of benzyl alcohol MnO2, dichloromethane 45°C, overnight 83 Not specified Mild oxidation route

Research Findings and Practical Considerations

  • The ultrasound-assisted bromination using sodium bromide and sodium hypochlorite is notable for its mild conditions, high yield, and purity, making it suitable for industrial scale-up with reduced environmental impact.

  • The bromomethylation with NBS and aluminum chloride is a classical method but involves hazardous reagents and requires careful waste handling.

  • The oxidation of bromomethyl benzyl alcohol is a useful alternative when the alcohol precursor is available or can be easily synthesized, providing a clean conversion to the aldehyde.

  • Reaction parameters such as temperature, reagent stoichiometry, and reaction time critically influence the yield and purity, and must be optimized according to the scale and desired product specifications.

  • Purification typically involves extraction, washing with brine and water, drying over anhydrous sodium sulfate, and vacuum distillation or crystallization to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-2-fluorobenzaldehyde undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or alkoxide in polar aprotic solvents (e.g., dimethylformamide) under mild heating.

    Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzaldehydes with various functional groups replacing the bromomethyl group.

    Oxidation: Formation of 3-(carboxymethyl)-2-fluorobenzoic acid.

    Reduction: Formation of 3-(hydroxymethyl)-2-fluorobenzyl alcohol.

Scientific Research Applications

3-(Bromomethyl)-2-fluorobenzaldehyde has several scientific research applications, including:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Investigated for its potential as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: Utilized in the preparation of functionalized polymers and materials with specific electronic or optical properties.

    Biological Studies: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-2-fluorobenzaldehyde in chemical reactions involves the reactivity of its functional groups:

    Bromomethyl Group: Acts as an electrophile in nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the bromine.

    Aldehyde Group: Participates in oxidation and reduction reactions, where it can be converted to carboxylic acids or primary alcohols, respectively.

    Fluorine Atom: Influences the electronic properties of the benzene ring, affecting the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(Bromomethyl)-2-fluorobenzaldehyde with key analogues, focusing on molecular structure, physicochemical properties, reactivity, and safety.

Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Functional Groups
This compound C₈H₆BrFO 217.04 Bromomethyl (C3), Fluorine (C2) Aldehyde, Bromomethyl, Fluorine
4-(Bromomethyl)benzaldehyde C₈H₇BrO 199.04 Bromomethyl (C4) Aldehyde, Bromomethyl
3-Bromo-2-fluoro-6-hydroxybenzaldehyde C₇H₄BrFO₂ 233.01 Bromo (C3), Fluoro (C2), Hydroxy (C6) Aldehyde, Bromo, Fluoro, Hydroxy
3-BENZYLOXY-6-BROMO-2-FLUOROBENZALDEHYDE C₁₄H₁₀BrFO₂ 309.13 Benzyloxy (C3), Bromo (C6), Fluoro (C2) Aldehyde, Benzyloxy, Bromo, Fluoro
3-BROMOBENZALDEHYDE DIETHYL ACETAL C₁₁H₁₅BrO₂ 259.14 Bromo (C3), Diethyl acetal (C1) Acetal, Bromo

Key Observations :

  • Substituent Effects : The bromomethyl group in this compound enhances electrophilicity at C3, enabling alkylation reactions. In contrast, the benzyloxy group in provides steric bulk and reduces reactivity at C3.
  • Hydroxy vs. Bromomethyl : The hydroxy group in introduces hydrogen-bonding capability, increasing solubility in polar solvents compared to the hydrophobic bromomethyl group in the main compound.

Biological Activity

3-(Bromomethyl)-2-fluorobenzaldehyde is an aromatic compound characterized by the presence of a bromomethyl group and a fluorine atom attached to a benzaldehyde moiety. Its unique structural features contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and drug discovery.

  • Molecular Formula : C8H7BrF
  • Molecular Weight : Approximately 221.04 g/mol
  • CAS Number : 1379307-88-6

The compound's structure includes:

  • A benzene ring with a bromomethyl (-CH₂Br) group.
  • A fluorine atom at the 2-position relative to the aldehyde group.

Biological Activity Overview

While specific biological activity data for this compound is limited, compounds with similar structures often exhibit significant biological properties. The presence of halogen substituents, particularly bromine and fluorine, can enhance lipophilicity and bioavailability, influencing pharmacological effects.

Potential Biological Activities:

  • Antimicrobial Activity : Halogenated aromatic compounds are known for their antimicrobial properties. Studies suggest that compounds with bromine and fluorine can disrupt microbial cell membranes or inhibit essential enzymatic processes.
  • Anticancer Properties : Similar compounds have shown potential in cancer research, where they may act as inhibitors of specific kinases involved in tumor growth and metastasis.
  • Anti-inflammatory Effects : Some studies indicate that halogenated compounds can modulate inflammatory pathways, potentially leading to therapeutic applications in inflammatory diseases.

The biological activity of this compound may involve interactions with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular pathways, such as kinases or phosphatases.
  • Receptor Modulation : It could bind to specific receptors, altering signaling pathways associated with inflammation or cancer progression.

Case Studies and Research Findings

  • Antimicrobial Studies : Research on structurally similar compounds has demonstrated significant antimicrobial activity against various pathogens. For instance, halogenated benzaldehydes have been shown to possess bactericidal properties due to their ability to penetrate bacterial membranes and interfere with metabolic functions .
  • Anticancer Research : A study highlighted the synthesis of derivatives of halogenated benzaldehydes that exhibited cytotoxic effects on cancer cell lines. These compounds were found to induce apoptosis through the activation of caspase pathways .
  • Inflammation Modulation : Compounds with similar structures have been investigated for their anti-inflammatory effects, showing promise in reducing cytokine production in vitro .

Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaBiological Activity
4-Bromo-3-chloro-2-fluorobenzaldehydeC8H6BrClFAntimicrobial, anticancer
5-Bromo-3-chloro-2-fluorobenzaldehydeC8H6BrClFAntimicrobial, anti-inflammatory
1-Bromo-4-(bromomethyl)-2-fluorobenzeneC7H5Br2FAnticancer, enzyme inhibition

Q & A

Q. What are the optimal synthetic routes for preparing 3-(Bromomethyl)-2-fluorobenzaldehyde, and how do reaction conditions influence yield?

Answer: A common approach involves electrophilic aromatic substitution or directed ortho-metalation strategies. For example, bromination of a fluorinated benzaldehyde precursor using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) can introduce the bromomethyl group. Alternatively, alkylation of 2-fluorobenzaldehyde derivatives with bromomethylating agents (e.g., DIBAL-H followed by PBr₃) may be employed. Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., CH₃CN or DMF) enhance reactivity .
  • Temperature : Controlled heating (60–80°C) minimizes side reactions like over-alkylation.
  • Catalysts : Lewis acids (e.g., MgCl₂) or bases (e.g., Et₃N) stabilize intermediates .

Methodological Tip : Monitor reaction progress via TLC (silica gel, hexane/EtOAc) and purify via column chromatography. Recrystallization from ethanol/water improves purity .

Q. What safety protocols are critical when handling this compound?

Answer: Given limited toxicological data for brominated aldehydes, adopt stringent precautions:

  • Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and lab coats.
  • First Aid :
    • Eye exposure : Flush with water for 15 minutes; consult an ophthalmologist .
    • Skin contact : Wash with soap/water for 15 minutes; remove contaminated clothing .
  • Ventilation : Use fume hoods to avoid inhalation of volatile aldehydes or brominated byproducts.

Note : Store in airtight containers away from light and oxidizing agents to prevent decomposition .

Advanced Research Questions

Q. How can structural contradictions in spectroscopic data (e.g., NMR vs. XRD) be resolved for this compound?

Answer: Discrepancies often arise from dynamic effects (e.g., rotational isomers) or crystal packing. To resolve:

X-ray Crystallography : Confirm solid-state structure (e.g., monoclinic P2₁/c symmetry observed in similar brominated aldehydes) .

VT-NMR : Variable-temperature NMR (e.g., −40°C to 25°C) can "freeze" conformers and clarify splitting patterns .

DFT Calculations : Compare experimental data with computed spectra (e.g., Gaussian software) to validate tautomeric forms .

Example : For 3-bromo-2-hydroxybenzaldehyde, XRD confirmed intramolecular hydrogen bonding between -OH and aldehyde groups, explaining NMR shifts .

Q. What mechanistic insights explain the reactivity of the bromomethyl group in cross-coupling reactions?

Answer: The C-Br bond in the bromomethyl group facilitates:

  • Nucleophilic Substitution : Reacts with amines or thiols (e.g., SN2 mechanisms) to form C-N or C-S bonds .
  • Transition Metal Catalysis : Suzuki-Miyaura coupling with arylboronic acids using Pd(PPh₃)₄/K₂CO₃ in THF/H₂O .

Key Consideration : Fluorine’s electron-withdrawing effect enhances electrophilicity at the benzaldehyde position, directing cross-coupling to the bromomethyl site. Optimize ligand choice (e.g., XPhos) to suppress debromination .

Q. How can researchers address low yields in the alkylation of this compound derivatives?

Answer: Low yields often stem from competing elimination or steric hindrance. Mitigation strategies:

  • Solvent Optimization : Use DMF or DMSO to stabilize carbocation intermediates.
  • Base Selection : Bulky bases (e.g., DBU) minimize β-hydride elimination .
  • Temperature Control : Lower temperatures (0–25°C) favor kinetic over thermodynamic products.

Case Study : Alkylation of this compound with pyrrolidinone in CH₃CN at 50°C achieved 72% yield after 12 hours .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3-(Bromomethyl)-2-fluorobenzaldehyde
Reactant of Route 2
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3-(Bromomethyl)-2-fluorobenzaldehyde

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